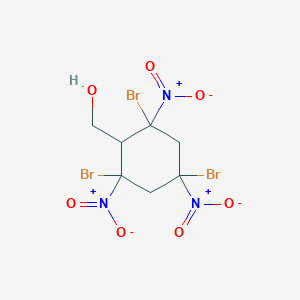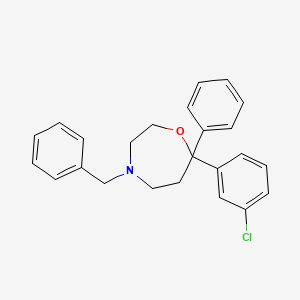
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane is a synthetic organic compound that belongs to the class of oxazepanes Oxazepanes are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of Substituents: The benzyl, chlorophenyl, and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-Phenyl-1,4-oxazepane: Lacks the benzyl and chlorophenyl groups.
4-Benzyl-1,4-oxazepane: Lacks the phenyl and chlorophenyl groups.
7-(3-Chlorophenyl)-1,4-oxazepane: Lacks the benzyl and phenyl groups.
Uniqueness
4-Benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane is unique due to the presence of all three substituents, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
60162-92-7 |
|---|---|
Fórmula molecular |
C24H24ClNO |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
4-benzyl-7-(3-chlorophenyl)-7-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C24H24ClNO/c25-23-13-7-12-22(18-23)24(21-10-5-2-6-11-21)14-15-26(16-17-27-24)19-20-8-3-1-4-9-20/h1-13,18H,14-17,19H2 |
Clave InChI |
QHCIOPVVJMUJHU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCOC1(C2=CC=CC=C2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



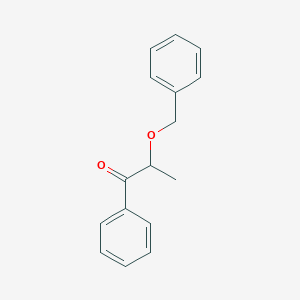
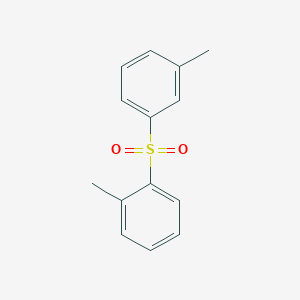
![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)
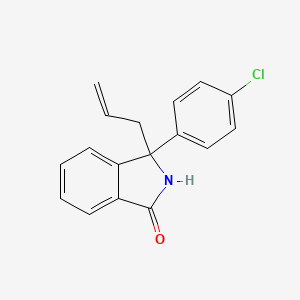


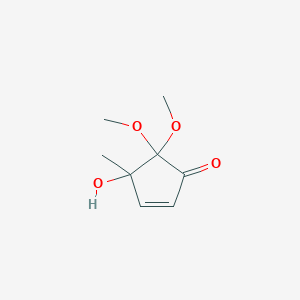
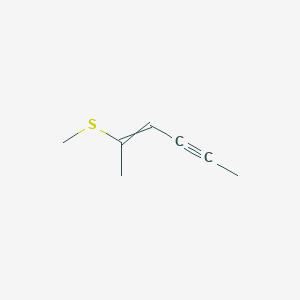
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
